nickel(ii) formate dihydrate crystal structure analysis
nickel(ii) formate dihydrate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Nickel(II) Formate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) formate dihydrate, with the chemical formula Ni(HCOO)₂·2H₂O, is a green crystalline solid that serves as a significant compound in both academic research and industrial applications.[1][2] Its primary utility lies in its role as a precursor for the production of highly active nickel catalysts, which are crucial for processes such as the hydrogenation of fats and the synthesis of nickel nanoparticles.[1][3][4] A thorough understanding of its solid-state structure is paramount, as the atomic arrangement dictates its physical and chemical properties, including its thermal decomposition pathway—a critical aspect for its application in catalysis.
This guide provides a comprehensive analysis of the crystal structure of nickel(II) formate dihydrate. As a senior application scientist, my objective is to move beyond a simple recitation of data, instead offering a narrative that elucidates the causal links between experimental methodology, structural features, and the material's functional properties. We will explore the synthesis of high-quality crystals, the definitive analysis by single-crystal X-ray diffraction, and complementary techniques that provide a holistic understanding of this coordination polymer.
Synthesis and Single Crystal Growth: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-quality single crystals. The precision of the final structural model is directly dependent on the purity and crystalline order of the sample. While several methods exist for synthesizing nickel(II) formate, such as reacting nickel(II) hydroxide with formic acid, the growth of diffraction-quality crystals requires a more controlled approach.[1]
The most reliable method for obtaining single crystals of Ni(HCOO)₂·2H₂O is through slow evaporation from a saturated aqueous solution.[5] This technique's effectiveness lies in its ability to allow molecules to deposit onto a growing lattice in a slow, ordered manner, minimizing defects.
Experimental Protocol: Crystal Growth via Slow Evaporation
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Preparation of Saturated Solution: Dissolve commercially available nickel(II) formate dihydrate powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solid dissolves.
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Filtration: Hot-filter the saturated solution through a fine-porosity filter paper (e.g., Whatman No. 42) into a clean crystallizing dish. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
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Controlled Evaporation: Cover the crystallizing dish with parafilm. Using a needle, pierce a few small holes in the parafilm. This restricts the rate of solvent evaporation, promoting the growth of larger, more perfect crystals.
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Incubation: Store the vessel in a vibration-free environment at a constant, ambient temperature. Over several days to weeks, as the solvent slowly evaporates, well-formed, green, plate-like crystals will form.[5]
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Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using forceps and dry them on a filter paper.
Physicochemical and Crystallographic Properties
A summary of the fundamental properties of nickel(II) formate dihydrate is presented below. The crystallographic data is based on the modern, high-precision redetermination, which provides a more accurate model than earlier studies.[5][6]
| Property | Value | Reference(s) |
| Chemical Formula | Ni(HCOO)₂·2H₂O | [7] |
| Molar Mass | 184.77 g/mol | [7][8] |
| Appearance | Green, odorless solid | [1][9] |
| Crystal System | Monoclinic | [1][5] |
| Space Group | P2₁/c | [5] |
| Lattice Parameters (RT) | a = 8.5951(1) Å, b = 7.0688(5) Å, c = 9.2152(2) Å, β = 97.41(1)° | [6] |
| Density (calculated) | 2.228 g/cm³ | [5] |
| Solubility | Sparingly soluble in water | [1] |
| Dehydration Temperature | 130–140 °C | [1][3] |
| Decomposition Temperature | 180–200 °C | [3][9] |
Core Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice. The resulting diffraction pattern is then used to construct a model of the electron density, from which atomic positions can be inferred.
The choice to redetermine the structure of nickel(II) formate dihydrate using a modern charge-coupled device (CCD) detector, as opposed to older film-based methods, was driven by the need for higher precision and the ability to locate hydrogen atoms.[5][6] The positions of hydrogen atoms are crucial for a complete description of the hydrogen-bonding network, which is fundamental to the stability of the crystal structure.[6]
Methodology: A Self-Validating Workflow
The SC-XRD workflow is inherently self-validating. The quality of the final refined structure is judged by metrics such as the R-factor (residual factor), which measures the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a high-quality structural model.[5]
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Crystal Selection and Mounting: A suitable crystal, free of visible defects, is mounted on a goniometer head.
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Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A CCD detector collects the intensities and positions of the diffracted X-ray spots over a wide range of orientations.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of unique reflection intensities.
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Structure Solution and Refinement: Computational software (e.g., SHELXL) is used to solve the "phase problem" and generate an initial electron density map.[6] This model is then refined by adjusting atomic positions and thermal displacement parameters to achieve the best fit with the experimental data. In the case of nickel(II) formate dihydrate, this refinement was precise enough to unambiguously locate the hydrogen atoms from difference maps.[6]
Structural Elucidation: A Tale of Two Nickel Centers
The redetermined crystal structure of Ni(HCOO)₂·2H₂O reveals a complex and elegant three-dimensional framework.[6] A key finding is the presence of two crystallographically distinct Ni²⁺ cations, both of which are located on centers of inversion and exhibit distorted octahedral coordination geometry.[5][6]
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The Ni1 Cation: The first nickel center (Ni1) is coordinated exclusively by six oxygen atoms from six different formate anions. This creates a highly cross-linked environment.[6]
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The Ni2 Cation: The second nickel center (Ni2) has a different coordination sphere. It is bound to four oxygen atoms from four different water molecules and two oxygen atoms from two formate anions.[6]
The formate anions act as bridging ligands, linking the Ni1 and Ni2 centers together. This bridging action extends into a robust three-dimensional framework.[5][6]
The Decisive Role of Hydrogen Bonding
The structural integrity of nickel(II) formate dihydrate is further consolidated by a network of O—H···O hydrogen bonds.[6] The water molecules coordinated to the Ni2 center act as hydrogen bond donors, forming bonds of medium strength with the carboxylate oxygen atoms of the formate anions.[5][6] This network effectively stitches the framework together, enhancing its stability. The ability to precisely locate the hydrogen atoms in the modern redetermination was essential to fully characterize this critical aspect of the crystal packing.[6]
Complementary Analytical Techniques
While SC-XRD provides the definitive atomic structure, a comprehensive analysis relies on complementary techniques to probe other properties.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the thermal stability of the compound, which is directly relevant to its use as a catalyst precursor. Studies show that the decomposition of Ni(HCOO)₂·2H₂O in air is a two-step process[10]:
-
Dehydration: An initial mass loss corresponding to the two water molecules occurs between 130-140 °C, forming the anhydrous nickel(II) formate.[1][3]
-
Decomposition: The anhydrous salt then decomposes at higher temperatures (180-200 °C) to yield the final product, which is typically nickel oxide (NiO) when heated in air.[9][10] In a vacuum or inert atmosphere, metallic nickel can be formed.[1]
This well-defined, two-step decomposition is a key reason for its utility, as it allows for controlled generation of nickel-based materials.
Spectroscopic and Magnetic Analysis
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Infrared Spectroscopy (FT-IR): This technique can confirm the presence of the key functional groups. The spectrum would be expected to show strong, broad absorptions around 3000-3500 cm⁻¹ corresponding to the O-H stretching of the water molecules, and strong asymmetric and symmetric carboxylate (COO⁻) stretches for the formate ligands, typically in the 1550-1610 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
-
Magnetic Susceptibility: As a Ni(II) complex (with a d⁸ electron configuration in an octahedral field), it is paramagnetic. Measurements using a SQUID magnetometer would reveal the magnetic moment, providing insight into the electronic structure of the Ni(II) centers and confirming the +2 oxidation state.[11]
Conclusion: From Structure to Function
The crystal structure of nickel(II) formate dihydrate is a sophisticated three-dimensional coordination polymer characterized by two distinct nickel(II) environments, bridged by formate anions and stabilized by an extensive hydrogen-bonding network.[5][6] The precise elucidation of this structure, made possible by modern single-crystal X-ray diffraction techniques, is not merely an academic exercise. It provides the fundamental blueprint for understanding the material's properties and behavior.
For materials scientists, this detailed structural knowledge informs the rational design of nickel-based catalysts; the decomposition pathway is a direct consequence of the bonding within this crystal. For researchers and professionals in coordination chemistry and drug development, it stands as an exemplary model system for Ni(II) coordination with carboxylate and aqua ligands, offering insights into the structural chemistry of this biologically and industrially relevant metal ion. The multi-technique approach detailed here underscores a core principle of modern materials analysis: that a comprehensive understanding can only be achieved through the thoughtful integration of complementary experimental evidence.
References
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Wikipedia. (n.d.). Nickel formate. Retrieved January 16, 2026, from [Link]
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Mohamed, M. A., Halawy, S. A., & Ebrahim, M. M. (1994). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. [Link]
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Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]
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PubChem. (n.d.). Nickel(II) formate dihydrate. Retrieved January 16, 2026, from [Link]
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BioFuran Materials. (n.d.). Nickel (II) formate dihydrate. Retrieved January 16, 2026, from [Link]
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Chemsrc. (n.d.). Nickel(II) formate dihydrate | CAS#:3349-06-2. Retrieved January 16, 2026, from [Link]
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LabAlley. (n.d.). Nickel Formate - SAFETY DATA SHEET. Retrieved January 16, 2026, from [Link]
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Oshio, H., et al. (2019). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. PubMed Central. [Link]
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Asako, S., et al. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. [Link]
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